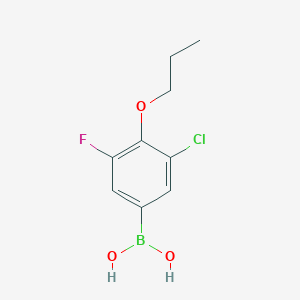

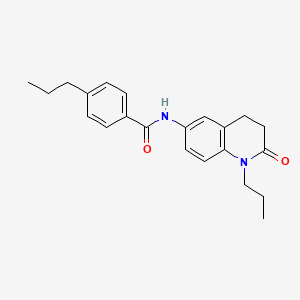

Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds are characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered heterocycle, and one or more carboxylate groups attached to it. The specific compound is not directly studied in the provided papers, but related compounds with similar structures have been synthesized and analyzed for various properties and potential applications.

Synthesis Analysis

The synthesis of related thiophene carboxylate compounds involves various chemical reactions. For instance, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes was achieved through the reaction of thiocarbamoyl derivatives with metal ions . Another study reported the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates via Knoevenagel condensation . Additionally, the synthesis of ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was performed using a condensation reaction of salicylaldehyde with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

Molecular Structure Analysis

The molecular structure of thiophene carboxylates is often confirmed using various spectroscopic techniques. For example, the structure of synthesized compounds in one study was confirmed by infrared, 1H nuclear magnetic resonance, and mass spectra . In another study, the crystal and molecular structure of a related compound was investigated using single-crystal X-ray diffraction data .

Chemical Reactions Analysis

Thiophene carboxylates can undergo a variety of chemical reactions. The reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate towards different chemical reagents was studied, leading to the formation of fused thiophene derivatives with potential pharmaceutical uses . Another study explored the cyclization of thioamide with 2-chloroacetoacetate to synthesize ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylates are influenced by their molecular structure. The antioxidant, analgesic, and anti-rheumatic effects of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its copper complex were evaluated in vivo, showing significant effects . The antioxidant and anti-inflammatory activities of a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were also assessed, with compounds containing phenolic substitution showing greater activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate derivatives are synthesized through diverse chemical reactions, showcasing the compound's versatility in organic synthesis. For instance, a facile four-component Gewald reaction conducted under organocatalyzed aqueous conditions efficiently produces 2-amino-3-carboxamide derivatives of thiophene. This reaction highlights the compound's utility in generating thiophene derivatives at room temperature with simple post-reaction processing (Abaee & Cheraghi, 2013). Similarly, the synthesis of various thiophene derivatives through acylation and subsequent reactions demonstrates the compound's role in creating novel chemical entities (Sauter et al., 1976).

Biological Activities

This compound derivatives have been evaluated for their biological activities, including anti-rheumatic potential. A study on its Co(II), Cu(II), and Zn(II) complexes revealed significant antioxidant, analgesic, and anti-rheumatic effects, underscoring the compound's therapeutic potential (Sherif & Hosny, 2014). Additionally, the antiproliferative activity of novel thiophene and thienopyrimidine derivatives has been investigated, indicating some compounds' remarkable activity against cancer cell lines (Ghorab et al., 2013).

Antimicrobial and Antioxidant Studies

Compounds based on this compound have shown promising antimicrobial and antioxidant properties. For instance, synthesis and characterization studies, including docking studies, of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed significant anti-microbial activity against various pathogenic strains and antifungal activity against Candida albicans (Spoorthy et al., 2021).

Optical and Electronic Applications

The compound and its derivatives have also found applications in optical and electronic materials. Donor-acceptor substituted thiophene dyes, including derivatives of this compound, have been designed and synthesized for enhanced nonlinear optical limiting, indicating their potential in photonic and optoelectronic devices (Anandan et al., 2018).

Wirkmechanismus

Target of Action

Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . .

Mode of Action

Thiophene derivatives are known to exhibit a variety of biological effects .

Biochemical Pathways

Thiophene derivatives are known to play a vital role in various biological effects .

Pharmacokinetics

The density of a related compound, ethyl 2-thiophenecarboxylate, is 1162 g/mL at 25 °C .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Eigenschaften

IUPAC Name |

ethyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-12(15)8-5-7-18-11(8)13-10(14)9-4-3-6-17-9/h3-7H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQQFJCETHJDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

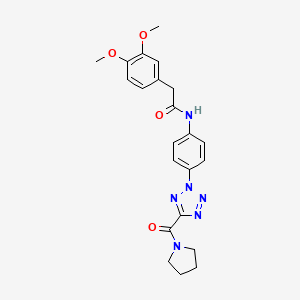

![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)

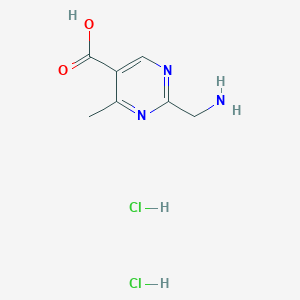

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)

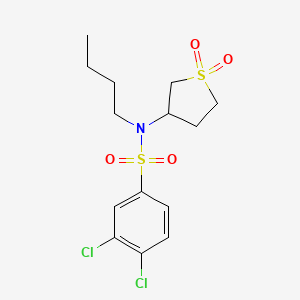

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)